4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
CAS No.: 332390-96-2
VCID: VC21461463
Molecular Formula: C20H19N3O5
Molecular Weight: 381.4g/mol
* For research use only. Not for human or veterinary use.

Description |
4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic compound belonging to the class of pyrazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antioxidant properties. The structure features a pyrazole ring, which is known for its versatility in drug design and development. Synthesis MethodsThe synthesis of this compound typically involves several steps, including the reaction of appropriate pyrazole derivatives with functional groups. Techniques such as refluxing in organic solvents followed by purification processes like recrystallization or chromatography are commonly used to isolate the desired product. Synthesis Steps:
Characterization TechniquesCharacterization of 4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid involves various analytical techniques:
Biological Activities and Potential ApplicationsResearch suggests that this compound exhibits promising biological activities, including anti-inflammatory and antioxidant properties. Molecular docking simulations indicate favorable interactions with biological targets, suggesting potential therapeutic applications. Potential Applications:
|
---|---|
CAS No. | 332390-96-2 |
Product Name | 4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid |
Molecular Formula | C20H19N3O5 |
Molecular Weight | 381.4g/mol |
IUPAC Name | 4-[5-(4-methylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C20H19N3O5/c1-13-5-7-14(8-6-13)17-12-18(15-3-2-4-16(11-15)23(27)28)22(21-17)19(24)9-10-20(25)26/h2-8,11,18H,9-10,12H2,1H3,(H,25,26) |
Standard InChIKey | WCKYYERUSYLGRB-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCC(=O)O |
Canonical SMILES | CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCC(=O)O |
PubChem Compound | 2770103 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume